molecular formula C20H26N2O3 B5651037 4-[(4-benzyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol

4-[(4-benzyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol

Cat. No. B5651037
M. Wt: 342.4 g/mol
InChI Key: CMUDRWBAQXYXMH-UHFFFAOYSA-N
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Description

The compound of interest falls into the broader class of organic molecules that exhibit a range of biological and chemical properties. Its structure indicates potential interactions with biological systems, warranting detailed analysis.

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, leveraging the reactivity of functional groups to construct complex molecules. For example, a study on organic crystal engineering involving 1,4-piperazine-2,5-diones demonstrates the complexity of synthesizing piperazine derivatives through a series of steps from simple precursors (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is crucial for understanding the spatial arrangement of atoms within the molecule. This information is vital for predicting the molecule's reactivity and interaction with other molecules. The synthesis and crystal structures of related compounds, such as 4-(4-nitrophenyl)piperazin-1-ium derivatives, provide insights into the supramolecular assembly and the impact of molecular structure on physical properties (Prasad et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of the compound can be explored through its participation in various chemical reactions, such as condensation, esterification, and amide formation. Studies on compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride highlight the methodologies for engaging in reactions that yield amides and esters, showcasing the versatility of similar structures in synthetic chemistry (Kunishima et al., 1999).

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-12-17(13-19(25-2)20(18)23)15-22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13,23H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUDRWBAQXYXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol

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